molecular formula C7H14OS B12657337 2-((2-Methylbut-3-enyl)thio)ethanol CAS No. 82010-91-1

2-((2-Methylbut-3-enyl)thio)ethanol

Cat. No.: B12657337
CAS No.: 82010-91-1
M. Wt: 146.25 g/mol
InChI Key: MJYSSWQJAPKUNM-UHFFFAOYSA-N
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Description

2-((2-Methylbut-3-enyl)thio)ethanol is an organic compound with the molecular formula C7H14OS. It is characterized by the presence of a thioether group and a hydroxyl group, making it a versatile molecule in various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-((2-Methylbut-3-enyl)thio)ethanol typically involves the reaction of 2-methyl-3-buten-1-ol with thiol compounds under controlled conditions. One common method is the nucleophilic substitution reaction where the hydroxyl group of 2-methyl-3-buten-1-ol is replaced by a thiol group, forming the desired thioether.

Industrial Production Methods

In industrial settings, the production of this compound can be scaled up using continuous flow reactors to ensure consistent quality and yield. The reaction conditions, such as temperature, pressure, and the use of catalysts, are optimized to maximize efficiency and minimize by-products.

Chemical Reactions Analysis

Types of Reactions

2-((2-Methylbut-3-enyl)thio)ethanol undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.

    Reduction: The compound can be reduced to form alkanes or other reduced derivatives.

    Substitution: The thioether group can participate in substitution reactions, where the sulfur atom is replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Lithium aluminum hydride, sodium borohydride.

    Substitution Reagents: Halogens, alkyl halides.

Major Products Formed

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of alkanes.

    Substitution: Formation of various substituted thioethers.

Scientific Research Applications

2-((2-Methylbut-3-enyl)thio)ethanol has a wide range of applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and antioxidant properties.

    Medicine: Investigated for its potential therapeutic effects and as a precursor in drug synthesis.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-((2-Methylbut-3-enyl)thio)ethanol involves its interaction with various molecular targets and pathways. The thioether group can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially altering their function. The hydroxyl group can participate in hydrogen bonding, influencing the compound’s solubility and reactivity.

Comparison with Similar Compounds

Similar Compounds

  • 2-((2-Methylbut-2-enyl)thio)ethanol
  • 2-((3-Methylbut-3-enyl)thio)ethanol

Uniqueness

2-((2-Methylbut-3-enyl)thio)ethanol is unique due to its specific structural configuration, which imparts distinct chemical and physical properties. Its combination of a thioether and hydroxyl group allows for diverse reactivity and applications compared to its analogs.

Properties

CAS No.

82010-91-1

Molecular Formula

C7H14OS

Molecular Weight

146.25 g/mol

IUPAC Name

2-(2-methylbut-3-enylsulfanyl)ethanol

InChI

InChI=1S/C7H14OS/c1-3-7(2)6-9-5-4-8/h3,7-8H,1,4-6H2,2H3

InChI Key

MJYSSWQJAPKUNM-UHFFFAOYSA-N

Canonical SMILES

CC(CSCCO)C=C

Origin of Product

United States

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